Cas no 5192-03-0 (1H-Indol-5-amine)

1H-Indol-5-amine 化学的及び物理的性質
名前と識別子
-
- 1H-Indol-5-amine
- 5-Aminoindole,(5-Indolamine)
- indol-5-ylamine
- 5-Indolamine
- 5-Aminoindole
- 5-Amino-1H-indole
- 1H-indol-5-ylamine
- 5-aminoindazole
- 5-amino-indole
- Indole,5-amino
- indole-5-ylamine
- NSC 61452
- (Indol-5-yl)amine
- SB14953
- 5192-03-0
- 5-amino indole
- PS-4506
- ZCBIFHNDZBSCEP-UHFFFAOYSA-
- 1H-5-indolylamine
- Q732PG0Y16
- AM1048
- NS00032375
- AB00443549-03
- NSC61452
- FT-0601203
- Z271138340
- CHEBI:33067
- A22084
- SDCCGMLS-0066200.P001
- 5-Aminoindole, 97%
- DTXSID5063734
- 5amino-1H-indole
- BIDD:GT0124
- SY014519
- 5 -aminoindole
- Q27115500
- NSC-61452
- 1h-indole-5-amine
- InChI=1/C8H8N2/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,10H,9H2
- MFCD00005679
- AKOS000280236
- SCHEMBL130519
- CHEMBL325916
- EINECS 225-977-2
- cid_78867
- EN300-28737
- Indole, 5-amino-
- UNII-Q732PG0Y16
- (1H-indole-5-yl)-amine
- A-5640
- A-5645
- BDBM32210
- AC-5465
- 5-Indole amine
- NCGC00342252-01
- CS-W007509
- (Indol-5-yl)amine; 5-Indolamine; NSC 61452; 1H-Indol-5-ylamine; 5-Amino-1H-indole;
- HY-W007509
- DTXCID4041103
- STK711129
- DB-005366
- A2071
-
- MDL: MFCD00005679
- インチ: 1S/C8H8N2/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5,10H,9H2
- InChIKey: ZCBIFHNDZBSCEP-UHFFFAOYSA-N
- ほほえんだ: NC1=CC2=C(NC=C2)C=C1
- BRN: 112348
計算された属性
- せいみつぶんしりょう: 132.06900
- どういたいしつりょう: 132.069
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 124
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 41.8A^2
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.1083 (rough estimate)
- ゆうかいてん: 131.0 to 135.0 deg-C
- ふってん: 190°C/6mmHg(lit.)
- フラッシュポイント: 190 °C / 6mmHg
- 屈折率: 1.6013 (estimate)
- すいようせい: 不溶性
- PSA: 41.81000
- LogP: 2.33130
- かんど: Air & Light Sensitive
- ようかいせい: 未確定
1H-Indol-5-amine セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302,H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22-36/37/38
- セキュリティの説明: S26-S45-S36/37
- 福カードFコード:10
-
危険物標識:
- 危険レベル:AIR SENSITIVE, IRRITANT-HARMFUL, KEEP COLD
- TSCA:Yes
- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,Room temperature
- リスク用語:R68
- セキュリティ用語:S36/37;S45
1H-Indol-5-amine 税関データ
- 税関コード:29339990
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1H-Indol-5-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A107386-10g |
1H-Indol-5-amine |
5192-03-0 | 97% | 10g |
¥415.90 | 2023-09-04 | |
Enamine | EN300-28737-0.25g |
1H-indol-5-amine |
5192-03-0 | 95.0% | 0.25g |
$19.0 | 2025-03-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1034422-1g |
1H-Indol-5-amine |
5192-03-0 | 98% | 1g |
¥36.00 | 2024-05-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1034422-5g |
1H-Indol-5-amine |
5192-03-0 | 98% | 5g |
¥145.00 | 2024-05-10 | |
Enamine | EN300-28737-0.1g |
1H-indol-5-amine |
5192-03-0 | 95.0% | 0.1g |
$19.0 | 2025-03-19 | |
Enamine | EN300-28737-1.0g |
1H-indol-5-amine |
5192-03-0 | 95.0% | 1.0g |
$26.0 | 2025-03-19 | |
BAI LING WEI Technology Co., Ltd. | 112402-500mg |
5-Aminoindole, 98% |
5192-03-0 | 98% | 500mg |
¥ 218 | 2022-04-26 | |
Chemenu | CM103265-10g |
1H-Indol-5-amine |
5192-03-0 | 95%+ | 10g |
$54 | 2024-07-15 | |
Matrix Scientific | 007260-25g |
5-Amino-1H-indole, 97% |
5192-03-0 | 97% | 25g |
$385.00 | 2023-09-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A88400-25g |
1H-Indol-5-amine |
5192-03-0 | 97% | 25g |
¥1082.0 | 2022-04-28 |
1H-Indol-5-amine サプライヤー
1H-Indol-5-amine 関連文献
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Ze-Yu Tian,Cheng-Pan Zhang Chem. Commun. 2019 55 11936
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Suo Chen,Hui Wang,Wei Jiang,Pei-Xin Rui,Xiang-Guo Hu Org. Biomol. Chem. 2019 17 9799
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Gargi Nikhil Vaidya,Shyam Kumar Lokhande,Sangita Dattatray Shinde,Dinesh Parshuram Satpute,Garvita Narang,Dinesh Kumar Green Chem. 2022 24 4921
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Hongyu Hu,Chunrong Lin,Mingtao Ao,Yufen Ji,Bowen Tang,Xiaoxiao Zhou,Meijuan Fang,Jinzhang Zeng,Zhen Wu RSC Adv. 2017 7 51640
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Alexander V. Liubimov,Olga V. Venidiktova,Tatyana M. Valova,Andrey I. Shienok,Liubov S. Koltsova,Galina V. Liubimova,Leonid D. Popov,Natalia L. Zaichenko,Valery A. Barachevsky Photochem. Photobiol. Sci. 2018 17 1365
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Ahmed Kamal,Vangala Santhosh Reddy,Anver Basha Shaik,G. Bharath Kumar,M. V. P. S. Vishnuvardhan,Sowjanya Polepalli,Nishant Jain Org. Biomol. Chem. 2015 13 3416
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Ramadan A. Mekheimer,Mariam A. Al-Sheikh,Hanadi Y. Medrasi,Kamal U. Sadek RSC Adv. 2020 10 19867
1H-Indol-5-amineに関する追加情報
Professional Introduction to 1H-Indol-5-amine (CAS No. 5192-03-0)
1H-Indol-5-amine, with the chemical formula C₉H₈N₂ and CAS number 5192-03-0, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its versatile structural framework and biological activities. This compound belongs to the indole family, which is well-known for its broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of an amine functional group at the 5-position of the indole ring enhances its reactivity and potential for further chemical modification, making it a valuable scaffold for drug discovery and development.
The 1H-Indol-5-amine structure is characterized by a benzene-like aromatic system fused with a nitrogen-containing five-membered ring. This unique arrangement imparts distinct electronic and steric properties, enabling interactions with various biological targets. The amine group at position 5 is particularly important, as it can participate in hydrogen bonding, coordinate with metal ions, or undergo further functionalization to tailor the compound’s pharmacological profile.
In recent years, 1H-Indol-5-amine has been extensively studied for its potential in modulating biological pathways associated with diseases such as cancer, neurodegenerative disorders, and infectious diseases. One of the most compelling areas of research has been its role in oncology. Preclinical studies have demonstrated that derivatives of 1H-Indol-5-amine can inhibit the activity of kinases and other enzymes involved in tumor growth and progression. For instance, modifications to the indole core have led to the development of compounds that selectively target tyrosine kinases, which are often overexpressed in cancer cells. These findings have opened up new avenues for the design of next-generation anticancer agents.
Another area of interest has been the antimicrobial properties of 1H-Indol-5-amine derivatives. The indole scaffold is known to exhibit activity against a variety of bacterial and fungal pathogens by interfering with essential metabolic pathways. Recent research has highlighted the ability of certain 1H-Indol-5-amine analogs to disrupt bacterial biofilm formation, a critical factor in antibiotic resistance. This mechanism suggests that these compounds could be valuable inCombating multidrug-resistant strains of bacteria.
The pharmacokinetic profile of 1H-Indol-5-amine also plays a crucial role in its therapeutic potential. Studies have shown that oral administration of certain derivatives results in good bioavailability and prolonged circulation time, which are desirable traits for a drug candidate. Additionally, modifications to improve solubility and reduce toxicity have been explored, leading to more promising candidates for clinical evaluation.
In addition to its applications in oncology and antimicrobial therapy, 1H-Indol-5-amine has shown promise in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The indole moiety is capable of interacting with neurotransmitter receptors and enzymes involved in neuroprotection. For example, some derivatives have demonstrated the ability to inhibit beta-secretase activity, a key enzyme in the pathogenesis of Alzheimer’s disease. These findings have spurred further investigation into the potential use of 1H-Indol-5-amine based compounds as neuroprotective agents.
The synthesis of 1H-Indol-5-amines presents both challenges and opportunities for chemists. Traditional synthetic routes often involve multi-step processes that require careful optimization to achieve high yields and purity. However, advances in catalytic methods and flow chemistry have made it possible to produce these compounds more efficiently. For instance, transition metal-catalyzed cross-coupling reactions have been employed to construct the indole core with high precision. These methods not only improve scalability but also allow for greater flexibility in designing novel derivatives.
The development of computational tools has further accelerated the discovery process by enabling virtual screening and molecular docking studies. These approaches help identify promising candidates for experimental validation by predicting their binding affinity to biological targets. Such computational strategies are particularly valuable when dealing with large libraries of 1H-Indol-5-amines, allowing researchers to prioritize compounds based on their potential therapeutic efficacy.
The future direction of research on 1H Indol 5 Amines (CAS No 5192 03 0) is likely to focus on expanding their therapeutic applications through structure-based drug design. By leveraging structural information from high-resolution crystallography or NMR spectroscopy, scientists can fine-tune the molecular architecture to enhance potency and selectivity. Additionally, exploring combination therapies involving 1H Indol 5 Amines with other drugs may yield synergistic effects that improve patient outcomes.
In conclusion, 1H Indol 5 Amines (CAS No 5192 03 0) represent a structurally diverse and biologically active class of compounds with significant potential in pharmaceutical applications across multiple therapeutic areas including oncology, antimicrobial therapy, neurodegenerative disease treatment,and beyond The ongoing research efforts aimed at optimizing their synthesis, pharmacokinetic profiles,and biological activities underscore their importance as scaffolds for innovative drug discovery programs In lightof these advancements it is anticipated that derivativesof this compound will continue to play a pivotal rolein addressing unmet medical needs worldwide
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